molecular formula C22H30ClN5OS B305848 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide

Numéro de catalogue B305848
Poids moléculaire: 448 g/mol
Clé InChI: HESQLCIORTYLCJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide, also known as ACY-1215, is a selective inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is a member of the histone deacetylase family, which plays a crucial role in regulating gene expression and protein function. ACY-1215 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.

Mécanisme D'action

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide selectively inhibits HDAC6, which plays a crucial role in regulating protein function and degradation. HDAC6 is known to deacetylate α-tubulin, which is essential for microtubule dynamics and cell motility. By inhibiting HDAC6, 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide increases acetylation of α-tubulin, leading to impaired microtubule dynamics and decreased cell motility. 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide also inhibits the aggresome pathway, leading to the accumulation of misfolded proteins and induction of apoptosis.
Biochemical and Physiological Effects
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide induces apoptosis and cell cycle arrest, leading to decreased proliferation and survival. It also sensitizes cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide improves cognitive function and reduces neuroinflammation. In autoimmune diseases, 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide reduces the production of pro-inflammatory cytokines and improves disease symptoms.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide is its specificity for HDAC6, which allows for targeted inhibition of this enzyme without affecting other HDACs. This specificity also reduces the potential for off-target effects and toxicity. However, one limitation of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide is its poor solubility, which can limit its bioavailability and efficacy in vivo.

Orientations Futures

There are several future directions for research on 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide. One area of interest is the development of more potent and selective HDAC6 inhibitors with improved pharmacokinetic properties. Another area of interest is the investigation of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide in combination with other therapies, such as chemotherapy and immunotherapy, for the treatment of cancer and autoimmune diseases. Additionally, further research is needed to elucidate the mechanisms underlying the effects of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide in neurodegenerative disorders and to explore its potential as a therapeutic agent in these diseases.

Méthodes De Synthèse

The synthesis of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide involves a multistep process that starts with the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 4-chlorophenyl-3-hydrazino-5-oxo-pentanoate. This intermediate is then reacted with thiosemicarbazide to yield 4-chlorophenyl-3-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-5-oxo-pentanoate. The final step involves the reaction of this intermediate with dicyclohexylcarbodiimide and N,N-dicyclohexylamine to form 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide.

Applications De Recherche Scientifique

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide has been shown to improve cognitive function and reduce neuroinflammation. In autoimmune diseases, 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide has been shown to reduce the production of pro-inflammatory cytokines and improve disease symptoms.

Propriétés

Nom du produit

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dicyclohexylacetamide

Formule moléculaire

C22H30ClN5OS

Poids moléculaire

448 g/mol

Nom IUPAC

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N,N-dicyclohexylacetamide

InChI

InChI=1S/C22H30ClN5OS/c23-17-13-11-16(12-14-17)21-25-26-22(28(21)24)30-15-20(29)27(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h11-14,18-19H,1-10,15,24H2

Clé InChI

HESQLCIORTYLCJ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)CSC3=NN=C(N3N)C4=CC=C(C=C4)Cl

SMILES canonique

C1CCC(CC1)N(C2CCCCC2)C(=O)CSC3=NN=C(N3N)C4=CC=C(C=C4)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.